![molecular formula C7H11Cl2N3 B1522898 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1251923-59-7](/img/structure/B1522898.png)
3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for “3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is 168.03 . It’s a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, studies have shown that certain triazole derivatives are effective in inhibiting the corrosion of mild steel in acidic media. These compounds work by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates. The inhibition efficiency of these compounds has been demonstrated to be high, with some studies reporting efficiencies up to 99% in specific acidic conditions. The adsorption of these inhibitors typically follows Langmuir's adsorption isotherm, indicating a strong and specific interaction with the metal surface (Lagrenée et al., 2002; Bentiss et al., 2007).
Antifungal and Antimicrobial Applications
Certain triazole derivatives have been synthesized and characterized for their potential antifungal and antimicrobial properties. These compounds have shown promising results in inhibiting the growth of various microorganisms. The solubility, thermodynamics, and partitioning behavior of these compounds in biologically relevant solvents have been studied to better understand their pharmacokinetic profiles and to optimize their delivery and efficacy (Volkova et al., 2020).
Synthesis and Applications in Organic Chemistry
Triazole derivatives are key intermediates in the synthesis of a wide range of organic compounds. Their versatility stems from the reactivity of the triazole ring, which can be manipulated to produce various functionalized products. For example, triazoles have been used to synthesize unsymmetrical energetic salts, showcasing their application in materials science and energetic materials research. These studies not only provide new methods for synthesizing triazole-containing compounds but also explore the physicochemical properties and stability of these materials (Wang et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3.ClH/c1-11-6(4-8)9-10-7(11)5-2-3-5;/h5H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUOKWTVVPIMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride | |
CAS RN |
1251923-59-7 | |
Record name | 4H-1,2,4-Triazole, 3-(chloromethyl)-5-cyclopropyl-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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